Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate
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Overview
Description
Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethyl ester group through a propenoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate typically involves the reaction of 4-morpholinylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-morpholin-4-ylphenyl)prop-2-enoate
- Ethyl 3,4-dihydroxycinnamate
- Entacapone
Uniqueness
Ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate is unique due to the specific positioning of the morpholine ring on the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(4-morpholin-4-ylphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUZMYKKXLWLOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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